7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxoethoxy linkage, and a dihydrocyclopenta[c]chromen core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydrocyclopenta[c]chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the oxoethoxy group: This step involves the reaction of the intermediate with an oxoethoxy reagent, often under reflux conditions.
Attachment of the fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction using a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxoethoxy linkage may facilitate specific interactions with active sites. The compound’s overall structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-[2-(4-bromophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-[2-(4-methylphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
The presence of the fluorophenyl group in 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C21H17FO4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H17FO4/c1-12-19(25-11-18(23)13-5-7-14(22)8-6-13)10-9-16-15-3-2-4-17(15)21(24)26-20(12)16/h5-10H,2-4,11H2,1H3 |
InChI Key |
VPCMDDXLZXEDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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